Kinase Scaffold Selectivity: Triazolo[4,5-b]pyridine Core vs. Imidazopyridazine Clinical Candidate in PIM-1 and FLT3 Assays
In a direct head-to-head comparison published in PLoS ONE, the triazolo[4,5-b]pyridine scaffold (represented by compound 8) was compared to compound 3, an imidazopyridazine that had been discontinued from Phase I trials. Compound 8 achieved comparable primary activity with an IC50 in the 20-150 nM range for PIM-1, but demonstrated a greater than 45% increase in metabolic stability in human liver microsomes and a greater than 100-fold (2 log units) improvement in IC50 selectivity against the off-target kinase FLT3 [1]. This establishes the triazolo[4,5-b]pyridine core as a superior starting point for kinase inhibitor programs requiring both potency and a clean selectivity profile.
| Evidence Dimension | PIM-1 IC50, human liver microsome stability, FLT3 selectivity |
|---|---|
| Target Compound Data | IC50 (PIM-1) 20-150 nM; >45% increase in metabolic stability; >2 log unit improvement in FLT3 IC50 |
| Comparator Or Baseline | Imidazopyridazine compound 3 (Phase I candidate): IC50 (PIM-1) 20-150 nM; baseline metabolic stability; baseline FLT3 IC50 |
| Quantified Difference | >45% metabolic stability increase; >100-fold FLT3 selectivity gain |
| Conditions | PIM-1 biochemical assay; human liver microsome incubation; FLT3 biochemical assay |
Why This Matters
This data demonstrates that the triazolo[4,5-b]pyridine scaffold offers equivalent target potency but markedly improved ADME and selectivity, making it a preferred core for lead optimization and library design.
- [1] Saluste, G., Albarran, M. I., Alvarez, R. M., Rabal, O., Ortega, M. A., Blanco, C., ... & Pastor, J. (2012). Fragment-hopping-based discovery of a novel chemical series of proto-oncogene PIM-1 kinase inhibitors. PLoS ONE, 7(10), e45964. doi:10.1371/journal.pone.0045964. View Source
